1-(4-methylpiperazin-1-yl)-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one
Description
This compound is a structurally complex molecule featuring a hexahydroquinazolinone core substituted with a 4-methylpiperazine group and a sulfanyl-linked 1,2,3,4-tetrahydroquinoline moiety. Its hybrid architecture combines elements of piperazine derivatives (known for modulating pharmacokinetic properties) and tetrahydroquinoline systems (associated with diverse biological activities, including kinase inhibition and receptor antagonism) .
Properties
IUPAC Name |
4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2S/c1-26-13-15-27(16-14-26)29-21-11-5-3-9-19(21)23(25-24(29)31)32-17-22(30)28-12-6-8-18-7-2-4-10-20(18)28/h2,4,7,10H,3,5-6,8-9,11-17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTLGWKVMVUGNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCCC3)C(=NC2=O)SCC(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-methylpiperazin-1-yl)-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 430.57 g/mol. The structure features a piperazine ring and a hexahydroquinazolinone moiety connected through a sulfanyl linkage to a tetrahydroquinoline derivative.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Antimicrobial Activity : Studies have shown that derivatives of the hexahydroquinazolinone scaffold can possess significant antibacterial and antifungal properties. For instance, compounds with similar structures have been reported to inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . Specific studies have highlighted the activity against breast and lung cancer cell lines.
- Anti-inflammatory Effects : Compounds resembling this structure have been investigated for their ability to modulate inflammatory pathways. They may inhibit pro-inflammatory cytokines like IL-6 and TNF-alpha .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus, E. coli | , |
| Anticancer | Cytotoxicity in breast and lung cancer cells | |
| Anti-inflammatory | Reduction in IL-6 and TNF-alpha levels |
Case Study: Anticancer Activity
A notable study evaluated the anticancer effects of related compounds on various cancer cell lines. The results indicated that certain modifications in the chemical structure significantly enhanced cytotoxicity. For example, introducing different substituents on the piperazine ring improved selectivity towards cancer cells while minimizing toxicity to normal cells .
The biological activity of this compound is often attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The piperazine moiety may facilitate binding to neurotransmitter receptors or other protein targets involved in signaling pathways related to inflammation and cell growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold and Functional Group Analysis
The hexahydroquinazolinone core differentiates this compound from simpler piperazine or quinoline derivatives. For example:
- 1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone (): Shares a sulfanyl-ethyl linkage and piperazine group but lacks the fused hexahydroquinazolinone system. This simpler structure may reduce metabolic stability compared to the target compound .
- 4-[4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one (): Incorporates a triazolone ring instead of quinazolinone, which may alter hydrogen-bonding interactions with biological targets .
Pharmacological and Physicochemical Properties
Hypothetical Activity Profile
- Kinases: The tetrahydroquinoline moiety resembles kinase inhibitors like imatinib analogs.
- GPCRs : The 4-methylpiperazine group is common in serotonin and dopamine receptor modulators .
Physicochemical Comparison
The target compound’s higher molecular weight and hydrophobicity may limit bioavailability compared to ’s analog but enhance membrane permeability relative to ’s triazolone derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
